molecular formula C22H19FN2O2 B5349406 [4-(3-FLUOROBENZOYL)PIPERAZINO](1-NAPHTHYL)METHANONE

[4-(3-FLUOROBENZOYL)PIPERAZINO](1-NAPHTHYL)METHANONE

Cat. No.: B5349406
M. Wt: 362.4 g/mol
InChI Key: NJMIVXIJZQIQCX-UHFFFAOYSA-N
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Description

4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE is a synthetic organic compound that features a piperazine ring substituted with a fluorobenzoyl group and a naphthylmethanone moiety

Preparation Methods

The synthesis of 4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group through acylation reactions. The final step involves the attachment of the naphthylmethanone moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

4-(3-FLUOROBENZOYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

(3-fluorophenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c23-18-8-3-7-17(15-18)21(26)24-11-13-25(14-12-24)22(27)20-10-4-6-16-5-1-2-9-19(16)20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMIVXIJZQIQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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